molecular formula C13H9N5S B5567460 9-(4-methylphenyl)[1,2,3,4]tetraazolo[1,5-c]thieno[3,2-e]pyrimidine

9-(4-methylphenyl)[1,2,3,4]tetraazolo[1,5-c]thieno[3,2-e]pyrimidine

Cat. No.: B5567460
M. Wt: 267.31 g/mol
InChI Key: BFNIBJNLZFMQCB-UHFFFAOYSA-N
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Description

9-(4-methylphenyl)[1,2,3,4]tetraazolo[1,5-c]thieno[3,2-e]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-e]pyrimidine core fused with a tetrazole ring and a 4-methylphenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 9-(4-methylphenyl)[1,2,3,4]tetraazolo[1,5-c]thieno[3,2-e]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

9-(4-methylphenyl)[1,2,3,4]tetraazolo[1,5-c]thieno[3,2-e]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include formic acid, isocyanates, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 9-(4-methylphenyl)[1,2,3,4]tetraazolo[1,5-c]thieno[3,2-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . It may also interact with microbial enzymes, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 9-(4-methylphenyl)[1,2,3,4]tetraazolo[1,5-c]thieno[3,2-e]pyrimidine include:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

12-(4-methylphenyl)-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5S/c1-8-2-4-9(5-3-8)10-6-19-13-11(10)12-15-16-17-18(12)7-14-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNIBJNLZFMQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C4=NN=NN4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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